![molecular formula C14H21BN2O2 B6416368 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester CAS No. 1309980-59-3](/img/structure/B6416368.png)
3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester (3M2DPBP) is an organic molecule that is widely used in the scientific research community for its versatile synthesis methods and wide range of applications. 3M2DPBP is a boronic acid derivative, which is a type of organic compound that contains a boron atom bonded to an oxygen atom and two hydrocarbon groups. This compound has been studied extensively due to its unique properties and potential applications in both chemical synthesis and biological research.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester is not well understood. However, it is believed that the boron atom in the molecule can act as a Lewis acid, which can facilitate the formation of a covalent bond between the boron atom and an electron-rich atom, such as carbon or nitrogen. This covalent bond can then act as a bridge between two molecules, allowing them to interact with each other. Additionally, the pinacol ester moiety can act as a hydrogen bond donor, which can facilitate the formation of a hydrogen bond between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester are not well understood. However, it is believed that the boron atom in the molecule can act as a Lewis acid, which can facilitate the formation of a covalent bond between the boron atom and an electron-rich atom, such as carbon or nitrogen. Additionally, the pinacol ester moiety can act as a hydrogen bond donor, which can facilitate the formation of a hydrogen bond between two molecules. It is also believed that the boron atom can act as a Lewis base, which can facilitate the formation of a covalent bond between the boron atom and an electron-poor atom, such as oxygen or sulfur.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester in laboratory experiments is its versatility. 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester can be used as a reagent in organic synthesis, as a catalyst for various reactions, and as a ligand for binding metal ions. Additionally, it can be used as a catalyst for the synthesis of various organic molecules, such as polymers, dyes, and pharmaceuticals. Furthermore, 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester can be used as a probe for studying the structure and function of biological molecules.
However, there are some limitations when using 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester in laboratory experiments. For example, the boron atom in the molecule is highly reactive and can interact with other molecules, which can lead to unwanted side reactions. Additionally, the pinacol ester moiety can be unstable and can decompose under certain conditions.
Direcciones Futuras
The future directions for 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research into its mechanism of action and its ability to bind to metal ions could lead to new and improved synthesis methods. Additionally, further research into its ability to act as a catalyst for the synthesis of various organic molecules could lead to the development of new and improved synthetic methods. Finally, further research into its potential applications in biotechnology and nanotechnology could lead to the development of new and improved technologies.
Métodos De Síntesis
3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester can be synthesized using two different methods. The first method involves the condensation of a pyridine derivative and a boronic acid in the presence of a strong base. This reaction produces a boronic ester, which can then be further reacted with a pinacol ester to produce 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester. The second method involves the reaction of a boronic acid and a pyridine derivative in the presence of a strong base and a catalytic amount of a palladium complex. This reaction produces a boronic ester, which can then be further reacted with a pinacol ester to produce 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester.
Aplicaciones Científicas De Investigación
3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester has a wide variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst for various reactions, and as a ligand for binding metal ions. Additionally, it can be used as a catalyst for the synthesis of various organic molecules, such as polymers, dyes, and pharmaceuticals. Furthermore, 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester can be used as a probe for studying the structure and function of biological molecules.
Propiedades
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-9-7-16-12-11(9)6-10(8-17-12)15-18-13(2,3)14(4,5)19-15/h6,8-9H,7H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIIZTARWXUWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NCC3C)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

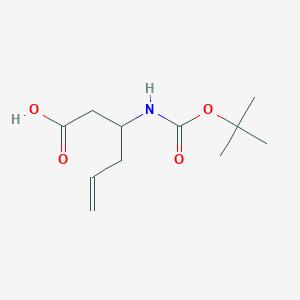
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
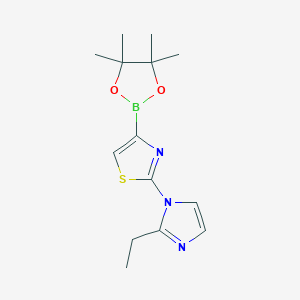
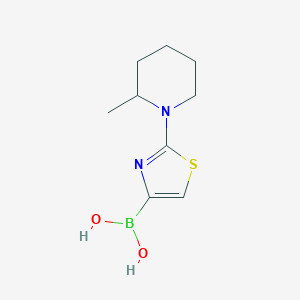
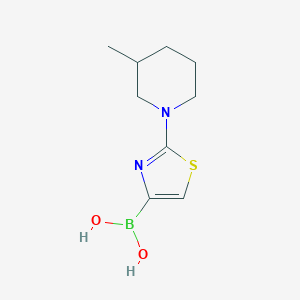
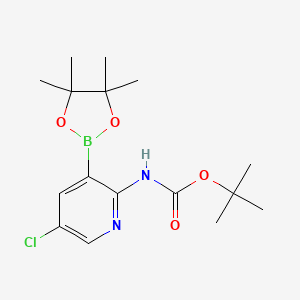
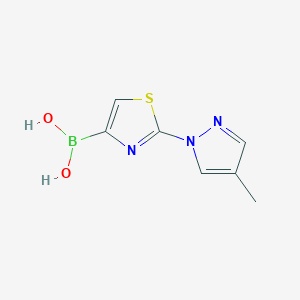
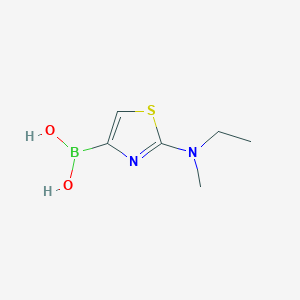
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)
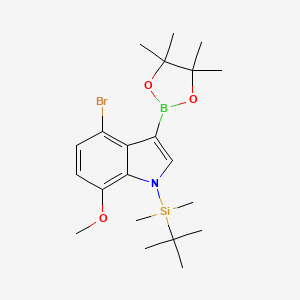

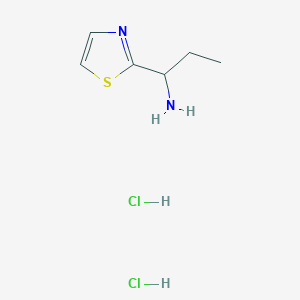
![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate; 95%](/img/structure/B6416390.png)
![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)